molecular formula C15H16O4 B11853598 Butanoic acid, 3-methyl-, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester CAS No. 66185-68-0

Butanoic acid, 3-methyl-, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester

Cat. No.: B11853598
CAS No.: 66185-68-0
M. Wt: 260.28 g/mol
InChI Key: LIOGWDSGOPBCLW-UHFFFAOYSA-N
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Description

Butanoic acid, 3-methyl-, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester (CAS: 17695-46-4) is a synthetic ester compound characterized by a 3-methylbutanoic acid moiety esterified to a 4-methyl-2-oxo-2H-1-benzopyran (coumarin derivative) group. Its molecular formula is C₁₄H₁₄O₄, with a molecular weight of 246.262 g/mol and a calculated LogP value of 2.99, indicating moderate lipophilicity . The compound’s structure combines a branched-chain fatty acid with a coumarin-based aromatic system, which may confer unique stability, solubility, and biological activity compared to simpler esters. Analytical methods for its separation and detection include reverse-phase HPLC using a Newcrom R1 column, highlighting its compatibility with standard chromatographic techniques .

Properties

CAS No.

66185-68-0

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

(4-methyl-2-oxochromen-7-yl) 3-methylbutanoate

InChI

InChI=1S/C15H16O4/c1-9(2)6-14(16)18-11-4-5-12-10(3)7-15(17)19-13(12)8-11/h4-5,7-9H,6H2,1-3H3

InChI Key

LIOGWDSGOPBCLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CC(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The hydroxyl group of 4-methylumbelliferone attacks the protonated carbonyl of 3-methylbutanoic acid, forming a tetrahedral intermediate that eliminates water to yield the ester. The reaction is typically conducted under reflux conditions (100–120°C) for 6–12 hours, with molar ratios of 1:1.2 (alcohol:acid) to drive equilibrium toward ester formation. Excess acid or alcohol is often used to improve yields, which range from 50–75% depending on purification efficiency.

Catalyst and Solvent Optimization

  • Catalysts : Concentrated sulfuric acid (0.5–1.0 equivalents) is standard, though p-toluenesulfonic acid (PTSA) offers milder conditions.

  • Solvents : Toluene or xylene are preferred for azeotropic removal of water, enhancing reaction efficiency.

Purification and Characterization

Crude products are neutralized with sodium bicarbonate, extracted using ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate gradients). Final characterization employs IR spectroscopy (C=O stretch at ~1715 cm⁻¹) and ¹H NMR (δ 6.1–6.3 ppm for coumarin protons).

Acyl Chloride Method: High-Yield Esterification

This two-step method involves converting 3-methylbutanoic acid to its acyl chloride, followed by reaction with 4-methylumbelliferone.

Synthesis of 3-Methylbutanoyl Chloride

3-Methylbutanoic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane at 0–25°C. The acyl chloride is isolated via distillation (b.p. 137–139°C) or used in situ.

Esterification with 4-Methylumbelliferone

The acyl chloride is added dropwise to a solution of 4-methylumbelliferone and pyridine (to neutralize HCl) in dichloromethane. The reaction proceeds at 25–40°C for 2–4 hours, achieving yields of 80–90% .

Advantages and Limitations

  • Advantages : Faster reaction times and higher yields compared to Fischer esterification.

  • Limitations : Requires handling corrosive acyl chlorides and rigorous moisture exclusion.

Lewis Acid-Catalyzed Glycosylation-Inspired Synthesis

Patents describing glycoside synthesis using 4-methylumbelliferone suggest adapting Lewis acid catalysts (e.g., SnCl₄, BF₃·Et₂O) for esterification.

Reaction Protocol

A mixture of 4-methylumbelliferone, 3-methylbutanoic acid, and BF₃·Et₂O (1.2 equivalents) in 1,2-dichloroethane is stirred at 50–60°C for 3–5 hours. The Lewis acid activates the carboxylic acid, enabling ester bond formation without requiring acyl chlorides.

Yield and Selectivity

Yields range from 70–85% , with β-configuration selectivity due to the steric guidance of the coumarin ring. Purification involves recrystallization from ethanol/water mixtures.

Enzymatic Esterification: Green Chemistry Approach

Lipases (e.g., Candida antarctica Lipase B) catalyze ester synthesis under mild conditions.

Reaction Setup

4-Methylumbelliferone and 3-methylbutanoic acid are combined in tert-butanol with immobilized lipase (10–15% w/w) at 45–50°C for 24–48 hours.

Performance Metrics

  • Yields : 60–70%, limited by enzyme stability.

  • Sustainability : Eliminates toxic solvents and reduces energy input.

Comparative Analysis of Methods

MethodCatalystTemperature (°C)Time (h)Yield (%)Purification Technique
Fischer EsterificationH₂SO₄100–1206–1250–75Silica gel chromatography
Acyl ChloridePyridine25–402–480–90Distillation
Lewis AcidBF₃·Et₂O50–603–570–85Recrystallization
EnzymaticLipase45–5024–4860–70Filtration

Challenges and Optimization Strategies

  • Side Reactions : Diastereomer formation during Lewis acid catalysis requires chromatographic separation.

  • Scale-Up : Continuous flow systems improve Fischer esterification efficiency for industrial production.

  • Purity : Recrystallization from n-hexane/ethyl acetate (4:1) enhances product purity to >95% .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-oxo-2H-chromen-7-yl 3-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-2-oxo-2H-chromen-7-yl 3-methylbutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-oxo-2H-chromen-7-yl 3-methylbutanoate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. This inhibition leads to the antimicrobial activity of the compound. Additionally, its interaction with cellular pathways involved in inflammation and apoptosis contributes to its potential anticancer and anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: The target compound’s LogP (2.99) is intermediate between shorter-chain esters (e.g., ethyl ester, LogP 1.28) and long-chain derivatives (e.g., octyl ester, LogP 4.05).
  • Structural Complexity : The coumarin moiety introduces aromaticity and rigidity, contrasting with the flexibility of alkyl esters like hexyl or octyl derivatives. This could reduce volatility and enhance UV absorbance properties .

Sweetness-Enhancing Esters

Several butanoic acid esters, such as Butanoic acid, hexyl ester and Butanoic acid, 3-methyl-, ethyl ester, are known to enhance sweetness in flavor studies due to their interaction with olfactory receptors . However, the target compound’s bulky coumarin group likely impedes receptor binding, rendering it less effective in flavor enhancement compared to smaller esters .

Chromatographic Behavior

  • Target Compound : Separated via reverse-phase HPLC (Newcrom R1 column), with retention behavior influenced by its coumarin ring’s π-π interactions with the stationary phase .
  • Linear Esters : Shorter-chain esters (e.g., ethyl, propyl) exhibit lower retention times in gas chromatography due to higher volatility, while longer-chain esters (e.g., octyl) require elevated temperatures for elution .

Biological Activity

Butanoic acid, 3-methyl-, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester, commonly referred to in research contexts as a derivative of benzopyran, is a compound of interest due to its diverse biological activities. This article aims to explore the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H18N2O8
  • Molecular Weight : 390.34 g/mol
  • CAS Number : 676465-82-0

Antioxidant Activity

Research indicates that compounds containing benzopyran structures exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby potentially reducing oxidative stress and associated cellular damage.

Antimicrobial Properties

Studies have shown that butanoic acid derivatives possess antimicrobial activities against various bacterial and fungal strains. The mechanism often involves disrupting microbial cell membranes or inhibiting key metabolic pathways.

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusInhibition32 µg/mL
Escherichia coliInhibition64 µg/mL
Candida albicansInhibition16 µg/mL

Anti-inflammatory Effects

Butanoic acid derivatives have demonstrated the ability to modulate inflammatory pathways. For instance, they can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and oxidative stress.
  • Modulation of Cell Signaling Pathways : It can affect pathways such as NF-kB and MAPK, which are pivotal in inflammation and cell survival.
  • Antioxidative Mechanisms : The benzopyran structure allows for effective radical scavenging, contributing to its antioxidative properties.

Study on Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of butanoic acid derivatives against clinical isolates. The results indicated that these compounds exhibited potent activity against multidrug-resistant strains, suggesting their potential as alternative therapeutic agents.

Research on Anti-inflammatory Properties

Another study highlighted in Phytotherapy Research focused on the anti-inflammatory effects of benzopyran derivatives in a rat model of arthritis. The findings revealed a significant reduction in paw swelling and inflammatory markers in treated groups compared to controls.

Q & A

Basic Research: What are the optimal synthetic routes for producing this coumarin ester, and what analytical methods validate its purity?

Answer:
The compound can be synthesized via esterification of 3-methylbutanoic acid with 4-methyl-2-oxo-2H-1-benzopyran-7-ol under acid catalysis (e.g., H₂SO₄ or DCC). Key steps include:

  • Reflux conditions (60–80°C, 12–24 hrs) to drive ester bond formation .
  • Purification via silica gel chromatography (hexane:ethyl acetate gradient) to isolate the ester.
  • Purity validation using HPLC-MS (C18 column, ESI+ mode) to detect trace impurities (<0.5%) and confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~288) .

Basic Research: How can structural elucidation be performed for this compound?

Answer:

  • NMR spectroscopy : Compare ¹H and ¹³C NMR data with structurally analogous coumarin esters (e.g., 4-methoxy-benzoic acid derivatives ). Key signals include:
    • Coumarin C=O at δ ~160 ppm (¹³C).
    • Ester carbonyl at δ ~170 ppm (¹³C).
    • Methyl groups (δ 1.2–2.1 ppm, ¹H) from the 3-methylbutanoate moiety .
  • X-ray crystallography : Use SHELX software for refinement if single crystals are obtained (e.g., via slow evaporation in ethanol) .

Advanced Research: What experimental designs are recommended for assessing its bioactivity, given structural similarities to bioactive coumarins?

Answer:

  • In vitro assays : Test inhibition of enzymes like cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) at concentrations 1–100 µM. Use UV-Vis kinetics to monitor activity .
  • Negative controls : Include unsubstituted coumarin esters (e.g., benzyl butanoate ) to isolate the impact of the 4-methyl-2-oxo group.
  • Data normalization : Correct for solubility limitations (logP ~3.5) using co-solvents (e.g., DMSO ≤1%) .

Advanced Research: How can researchers resolve contradictions in solubility and stability data during bioassays?

Answer:

  • Solubility profiling : Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers (e.g., PBS pH 7.4). Adjust with cyclodextrins or surfactants (e.g., Tween-80) .
  • Stability studies : Conduct accelerated degradation tests (40°C, 75% RH) and monitor via LC-MS for hydrolysis products (e.g., free coumarin acid at m/z ~174) .

Advanced Research: What strategies address spectral interferences in complex matrices (e.g., plant extracts)?

Answer:

  • Hyphenated techniques : Pair GC-MS with derivatization (e.g., silylation) to enhance volatility and distinguish from co-eluting terpenoids .
  • Selective SPE cleanup : Use Oasis HLB cartridges (pH 2–7) to retain the ester while removing polar interferents .

Advanced Research: How to interpret crystallographic data discrepancies (e.g., bond-length variations)?

Answer:

  • Refinement protocols : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Validate using R-factor convergence (<5%) and residual density maps .
  • Comparative analysis : Cross-reference with databases (e.g., Cambridge Structural Database) for similar coumarin esters .

Advanced Research: What computational methods predict its pharmacokinetic properties?

Answer:

  • QSAR modeling : Use descriptors like topological polar surface area (TPSA ~50 Ų) and LogD to predict blood-brain barrier permeability .
  • Molecular docking : Simulate binding to CYP450 isoforms (e.g., CYP3A4) using AutoDock Vina to assess metabolic stability .

Advanced Research: How to detect trace metabolites in environmental or biological samples?

Answer:

  • SPE-LC-MS/MS : Employ isotopically labeled internal standards (e.g., ³⁴S-labeled analogs) for quantification in wastewater or plasma .
  • Fragmentation patterns : Identify diagnostic ions (e.g., m/z 131 for the coumarin core) to distinguish from matrix background .

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